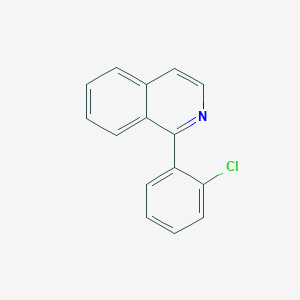

1-(2-Chlorophenyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

439614-58-1 |

|---|---|

Molecular Formula |

C15H10ClN |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)isoquinoline |

InChI |

InChI=1S/C15H10ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H |

InChI Key |

XCBXOXQHBSFYBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations for 1 2 Chlorophenyl Isoquinoline and Its Derivatives

Classical Approaches to Isoquinoline (B145761) Core Construction

Traditional methods for isoquinoline synthesis have long served as the foundation for creating this heterocyclic system. These reactions typically involve intramolecular cyclization of appropriately substituted acyclic precursors.

The Bischler–Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. acs.orgwikipedia.org This intermediate can then be dehydrogenated to yield the fully aromatic isoquinoline ring. The reaction typically requires a dehydrating agent, with phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common reagents. wikipedia.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. acs.org While the classic Bischler-Napieralski reaction leads to an unsubstituted C1 position, modifications can allow for the synthesis of 1-substituted isoquinolines. However, its primary application has been in the synthesis of 3,4-dihydroisoquinolines which can be subsequently oxidized. wikipedia.org Research has demonstrated its utility in forming 3-arylisoquinoline derivatives through the cyclization of N-(1,2-diarylethyl)amides. researchgate.netacs.orgnih.gov For instance, using phosphorus pentachloride (PCl₅) in a nitrile solvent at room temperature has been effective for these transformations. researchgate.netacs.orgnih.gov The synthesis of a 1-arylisoquinoline like 1-(2-chlorophenyl)isoquinoline via this method would necessitate a starting β-phenylethylamine that already contains the 2-chlorobenzoyl group as the amide, which upon cyclization and subsequent oxidation would yield the desired product.

The Pictet–Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.comwikipedia.org While highly effective for producing 1,2,3,4-tetrahydroisoquinolines, this reaction is less direct for obtaining fully aromatic isoquinolines and typically requires a subsequent oxidation step. mdpi.com The reaction conditions can be harsh, often requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org

The Pomeranz–Fritsch reaction , discovered independently by Cäsar Pomeranz and Paul Fritsch, provides a more direct route to isoquinolines. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The general applicability of this reaction allows for the synthesis of a wide range of isoquinoline derivatives. wikipedia.org A significant modification, the Schlittler-Muller modification, condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, leading to the formation of C1-substituted isoquinolines, making this a theoretically viable pathway for synthesizing this compound. thermofisher.com This approach offers the potential to prepare isoquinolines with substitution patterns that are challenging to achieve through other classical methods. organicreactions.org

Advanced Catalytic Strategies for Arylation and Annulation

Modern synthetic chemistry has introduced powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The Suzuki cross-coupling reaction , which couples an organoboron compound with an organohalide, is particularly prominent in the synthesis of biaryl compounds, including 1-arylisoquinolines. researchgate.netnih.gov This strategy can be employed by coupling a 1-halo- or 1-triflyloxyisoquinoline with an appropriately substituted arylboronic acid, such as (2-chlorophenyl)boronic acid. The reaction is catalyzed by a palladium complex and requires a base. nih.gov The versatility of this method allows for a broad substrate scope with respect to both the isoquinoline and the aryl partner. researchgate.netnih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl halides, illustrating the general applicability of this method.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Naphthyl sulfamate | (4-Methoxyphenyl)boronic acid | Pd-XPhos precatalyst (2.5) | - | K₂CO₃ | Toluene/Methanol | RT | >95 |

| Chlorobenzene | Potassium (2-oxo-2-(pseudoephedrinyl)ethyl)trifluoroborate | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Toluene/H₂O | 100 | 70 |

| Aryl Chloride | Aryl Silanolate | Pd-PtBu₃ precatalyst (2.5) | - | - | Toluene | 70 | >85 |

This table presents a selection of data from various sources to illustrate the scope of Suzuki-Miyaura reactions. nih.govnih.govacs.org

Direct C-H activation has emerged as a highly atom- and step-economical strategy for synthesizing complex molecules. oup.com In the context of 1-arylisoquinolines, transition-metal-catalyzed C-H activation/annulation reactions are particularly powerful. researchgate.net Rhodium(III) catalysts have been extensively used for the annulation of aromatic imines with alkynes to construct the isoquinoline core. oup.comresearchgate.net This approach allows for the enantioselective synthesis of axially chiral 1-aryl isoquinolines, which are of significant interest in medicinal chemistry and materials science. researchgate.net For example, a chiral CpRh(III) complex in combination with a chiral carboxylic acid can facilitate the direct coupling of 1-aryl isoquinoline derivatives with electron-rich heteroarenes in excellent yields and enantioselectivities. nih.gov Rhodium-catalyzed C-H activation can also be used in the synthesis of helical quinolizinium (B1208727) salts from 1-arylisoquinoline precursors. rsc.org

Table 2: Examples of Rhodium-Catalyzed C-H Activation for Isoquinoline Synthesis

| Starting Material | Coupling Partner | Catalyst System | Key Features | Yield | Ref |

|---|---|---|---|---|---|

| Aromatic imines | Alkynes | Rh(III) catalyst | De novo construction of isoquinolines | up to 98% | researchgate.net |

| 1-Aryl isoquinolines | Electron-rich heteroarenes | Chiral CpRh(III) complex | Atroposelective C-H/C-H cross-coupling | up to 99% | nih.gov |

Ruthenium(II)-catalyzed reactions have become an attractive alternative for isoquinoline synthesis, often lauded for the lower cost and commercial availability of the catalysts. rsc.orgacs.org These methods frequently involve annulation reactions through C-H activation. nio.res.inacs.org For instance, an efficient synthesis of highly substituted isoquinolines and isoquinolones has been developed through the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. rsc.org Another novel approach involves the Ru(II)-catalyzed annulation of oximes with maleimides to produce pyrrolo[3,4-c]isoquinoline-1,3-diones, demonstrating the versatility of ruthenium catalysis in constructing diverse isoquinoline-based heterocycles in moderate to good yields. acs.orgacs.orgnih.gov

Table 3: Examples of Ruthenium(II)-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Oxidant/Additive | Key Features | Yield | Ref |

|---|---|---|---|---|---|

| Benzyl/benzoyl isocyanates, Diaryl alkynes | Ru(II) complex | Cu(OTf)₂, Cs₂CO₃ | Intermolecular oxidative annulation | - | rsc.org |

| Ketoximes, Maleimides | [RuCl₂(COD)]n | Oxygen | C-H functionalization/aromatization | Moderate to good | acs.orgacs.org |

Carbonylation Reactions for Carboxamide Formation

The introduction of a carboxamide functional group onto the this compound scaffold is a key transformation, often pivotal for modulating the biological activity of the resulting derivatives. Palladium-mediated carbonylation reactions have emerged as a powerful and versatile tool for this purpose, enabling the efficient formation of C-N bonds under relatively mild conditions.

A significant application of this methodology is the synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide, a ligand for the benzodiazepine (B76468) receptor, and its analogues. rsc.org This transformation is typically achieved through a palladium-mediated carbonylation using carbon monoxide, often in the form of its labeled isotope [11C]carbon monoxide for radiolabeling studies. rsc.orgresearchgate.net The reaction proceeds by coupling a suitable precursor, 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate, with various amines in the presence of a palladium catalyst. rsc.org

The precursor, 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate, is synthesized in a multi-step sequence starting from 2-chlorobenzophenone. rsc.orgresearchgate.net The non-radioactive reference compounds for the carboxamide analogues are generally prepared from this compound-3-carboxylic acid and the corresponding amines. rsc.orgresearchgate.net

The efficiency of these carbonylation reactions can be influenced by the choice of catalyst and ligands. While simple primary and secondary amines can be effectively coupled using a standard Pd(OAc)2/PPh3 catalyst system, less reactive amines, such as aromatic amines or those with more complex structures, may necessitate the use of bidentate ligands like Xantphos to achieve high conversion rates. mdpi.com

Table 1: Palladium-Catalyzed Carbonylation for the Synthesis of this compound-3-carboxamide Analogues rsc.orgresearchgate.net

| Amine | Product | Radiochemical Yield (%) |

| N-methyl-sec-butylamine | N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide | 10–55 |

| Various other amines | Structurally related analogues | 10–55 |

Note: The radiochemical yields are decay-corrected and based on [11C]carbon monoxide.

This synthetic strategy offers a direct and efficient route to a diverse range of this compound-3-carboxamides, providing a valuable platform for the exploration of their structure-activity relationships.

Regioselective Functionalization and Derivatization Techniques

The strategic functionalization of the this compound core at specific positions is crucial for fine-tuning its pharmacological profile. Regioselective reactions allow for the introduction of various substituents onto the isoquinoline nucleus, leading to the generation of diverse chemical libraries for biological screening.

One of the primary methods for introducing functionality is through the derivatization of the carboxylic acid group at the 3-position. The synthesis of this compound-3-carboxylic acid itself can be achieved through several routes, including a robust Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl 1-bromoisoquinoline-3-carboxylate. rsc.org This carboxylic acid serves as a versatile handle for further modifications. For instance, it can be readily converted to a wide array of amides by coupling with different amines, as discussed in the carbonylation section. rsc.orgresearchgate.net

The isoquinoline nitrogen also presents a site for derivatization. While not extensively detailed for the 1-(2-chlorophenyl) substituted scaffold in the provided context, general methods for N-alkylation or N-oxidation of isoquinolines are well-established in organic synthesis and could be applied to this system.

Furthermore, electrophilic substitution reactions on the isoquinoline ring system can provide pathways for introducing substituents, although the regioselectivity will be governed by the directing effects of the existing chloro- and phenyl- groups. The development of methods for the regioselective synthesis of haloquinolines, for example, often relies on electrophilic cyclization of alkynylaniline derivatives. acs.org While direct halogenation can suffer from poor regioselectivity, these specialized methods allow for controlled functionalization. acs.org

The concept of regioselective metalation has also been explored for quinolines, a related heterocyclic system. researchgate.net The use of different metal amides can direct functionalization to specific positions (C-2, C-3, or C-8) of the quinoline (B57606) ring. researchgate.net Such strategies, potentially adaptable to the this compound framework, could offer precise control over the introduction of new functional groups.

Table 2: Potential Sites for Regioselective Functionalization of this compound

| Position | Potential Functionalization | Rationale/Methodology |

| 3-position | Carboxamide formation, esterification | Derivatization of the existing carboxylic acid group. rsc.orgresearchgate.netrsc.org |

| Isoquinoline Nitrogen | N-alkylation, N-oxidation | Standard reactions for heterocyclic amines. |

| Aromatic Rings | Electrophilic substitution | Introduction of various substituents, regioselectivity influenced by existing groups. |

| Specific C-H bonds | Directed metalation | Potential for highly regioselective functionalization based on methods developed for related heterocycles. researchgate.net |

The ability to selectively modify the this compound scaffold at various positions is a key enabling technology for the systematic exploration of its chemical space and the development of analogues with optimized properties.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. semanticscholar.org This involves the use of more environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ajgreenchem.comniscpr.res.inajgreenchem.comrsc.org

A notable advancement in the green synthesis of isoquinolines involves the use of a homogeneous and recyclable catalytic system comprising Ru(II)/PEG-400. ajgreenchem.comniscpr.res.inajgreenchem.comrsc.org Polyethylene glycol (PEG-400) serves as a biodegradable and green solvent, offering an alternative to traditional volatile organic compounds. ajgreenchem.comniscpr.res.inajgreenchem.com This system, often employed with an oxidant like Cu(OAc)2 and an additive such as AgSbF6, facilitates the synthesis of 1-phenyl isoquinoline derivatives through C-H/N-N bond functionalization. ajgreenchem.comniscpr.res.in The key advantages of this protocol include a simple extraction procedure for product isolation, high atom economy, and the ability to reuse the catalytic system, which is particularly important given the expense of ruthenium. ajgreenchem.comniscpr.res.inrsc.org

Another eco-friendly approach utilizes microwave irradiation to accelerate reactions, often leading to shorter reaction times and reduced energy consumption. rsc.orgresearchgate.net For instance, the synthesis of 3-arylisoquinolines has been achieved using Nafion® NR50, a recyclable solid acid catalyst, with hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave conditions. rsc.org This method is notable for being transition-metal-free. rsc.org

The choice of solvent is a critical aspect of green chemistry. researchgate.net Research into palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has explored the use of biomass-derived solvents such as γ-valerolactone (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as alternatives to dimethylformamide (DMF). mdpi.com These studies have shown that comparable reactivity can be achieved in these greener solvents, making them viable substitutes. mdpi.com

Table 3: Green Chemistry Approaches in Isoquinoline Synthesis

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Key Features | Reference |

| Use of Green Solvents | PEG-400 as a biodegradable solvent in Ru(II)-catalyzed synthesis. | Recyclable catalytic system, simple product extraction, high atom economy. | ajgreenchem.comniscpr.res.inajgreenchem.comrsc.org |

| Biomass-derived solvents (GVL, ethyl levulinate, 2-MeTHF) in Pd-catalyzed aminocarbonylation. | Feasible alternatives to traditional aprotic polar solvents like DMF. | mdpi.com | |

| Recyclable Catalysts | Ru(II)/PEG-400 system. | The catalytic system can be recovered and reused for several cycles. | rsc.org |

| Nafion® NR50 solid acid catalyst. | Recyclable and avoids the use of transition metals. | rsc.org | |

| Alternative Energy Sources | Microwave irradiation. | Shorter reaction times and reduced energy consumption. | rsc.orgresearchgate.net |

| Atom Economy | C-H activation strategies. | Reduces the need for pre-functionalization of starting materials. | ajgreenchem.comniscpr.res.in |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical research and production.

Structure Activity Relationship Sar and Molecular Design of 1 2 Chlorophenyl Isoquinoline Analogues

Influence of Substituent Effects on Biological Profiles

Impact of Halogenation at the Phenyl Moiety

The halogenation pattern on the phenyl ring is a critical determinant of biological activity. The 2-chloro substitution in the parent compound, 1-(2-chlorophenyl)isoquinoline, is often considered a key feature for potent activity at certain biological targets. For example, this specific substitution has been shown to be advantageous for ligands of the translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.

Systematic studies involving the substitution of different halogens (such as fluorine, chlorine, and bromine) at various positions (ortho, meta, para) on the phenyl ring have demonstrated that both the electronic properties and the size of the halogen atom significantly affect biological outcomes. nih.gov The introduction of a fluorine atom at the para-position, for instance, has been shown to have a different impact on antitumor activity compared to an ortho-fluorophenylamino group in certain quinone derivatives. ucl.ac.be This highlights the nuanced role of halogen placement in modulating the biological activity of these compounds.

| Substituent at Phenyl Moiety | General Impact on Activity (Example Context) |

|---|---|

| 2-Chloro | Often associated with high affinity for targets like TSPO |

| 4-Chloro | Can lead to a decrease in potency in some contexts |

| 2-Fluoro | May maintain or slightly decrease activity depending on the target |

| 4-Fluoro | Can have a variable impact, sometimes less effective than ortho substitution ucl.ac.be |

| None (unsubstituted phenyl) | Often results in a significant drop in potency |

Modifications of the Isoquinoline (B145761) Backbone

Modifications to the isoquinoline nucleus have been a fruitful area of investigation for tuning the biological activity of this compound analogues. mdpi.com The introduction of substituents, such as methoxy (B1213986) groups at the 6- and 7-positions, is a common strategy in the design of compounds targeting the TSPO. mdpi.comresearchgate.net These groups can influence the electronic landscape of the isoquinoline ring and provide additional points of interaction with the biological target.

Furthermore, the nitrogen atom within the isoquinoline ring is often essential for biological activity, potentially through its ability to form key hydrogen bonds or other interactions within a binding site. nih.gov The synthesis of tricyclic isoquinoline derivatives, for example by reacting dihydroisoquinolines with reagents like dimethyl acetylenedicarboxylate, has led to the discovery of novel compounds with antibacterial properties. mdpi.com These studies underscore the importance of the isoquinoline core as a versatile scaffold for medicinal chemistry.

Stereochemical Considerations in Isoquinoline Derivative Activity

While this compound itself is achiral, the introduction of stereocenters into its analogues can have a profound impact on their biological activity. When a molecule is chiral, its enantiomers (non-superimposable mirror images) can interact differently with chiral biological targets like receptors and enzymes. researchgate.net This often results in one enantiomer being significantly more potent or having a different pharmacological profile than the other.

The absolute configuration of substituted tetrahydroisoquinolines, for example, has been shown to be a critical factor for their biological effects. researchgate.net The specific three-dimensional arrangement of atoms and functional groups dictates how well the molecule can fit into its binding site. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and for the development of more selective and effective therapeutic agents. nih.gov

Rational Design and Synthesis of Conformationally Restrained Analogues

Understanding the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—is a key goal in drug design. One powerful strategy to probe this is the design and synthesis of conformationally restrained analogues. nih.gov By "locking" the flexible bonds of a molecule into a more rigid structure, researchers can determine which spatial arrangement of key functional groups is most favorable for biological activity.

This approach has been successfully applied to various scaffolds, including quinazolinone inhibitors of poly(ADP-ribose)polymerase (PARP), where a cyclopentene (B43876) moiety was used to link different parts of the molecule. nih.gov For this compound analogues, introducing rigid linkers or forming additional rings can help to delineate the optimal relative orientation of the phenyl and isoquinoline rings for target engagement. This can lead to the design of new compounds with increased potency and selectivity.

Bioisosteric Replacements in this compound Scaffold

In the context of the this compound scaffold, various bioisosteric replacements have been explored. For example, replacing the phenyl ring with other aromatic systems like a thienyl or furyl group has been shown to modulate antiproliferative activity. nih.gov Similarly, the isoquinoline core itself can be replaced by other heterocyclic scaffolds to create novel chemical entities with potentially different biological activities. preprints.org The electrophilic aldehyde group in some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been replaced with less electrophilic groups like nitriles and carboxylic acids, which resulted in a loss of activity, highlighting the importance of that specific functional group. preprints.org This iterative process of bioisosteric replacement is a powerful tool for optimizing lead compounds.

| Original Moiety/Group | Bioisosteric Replacement Example | Observed Outcome/Potential Advantage |

|---|---|---|

| Phenyl Ring | Thienyl or Furyl Group | Decreased antiproliferative activity in a specific series of isoquinolinequinones nih.gov |

| Isoquinoline Ring | Naphthalene | Ablated whole-cell activity against M. tuberculosis in one study, suggesting the isoquinoline nitrogen is crucial nih.gov |

| Aldehyde Group (at C2 of a pyrrolo[2,1-a]isoquinoline) | Nitrile or Carboxylic Acid Group | Loss of cytotoxic activity, indicating the electrophilic nature of the aldehyde is important preprints.org |

| Bromine (at R1 of a quinoline) | Chlorine or Fluorine | Tolerated without significant loss of antimalarial activity, while reducing molecular weight and lipophilicity acs.org |

Elucidation of Specific Molecular Targets and Receptor Interactions

Research into the molecular mechanisms of this compound and its analogues has identified several key protein targets. These interactions range from binding to receptors involved in cellular signaling and inflammation to the inhibition of enzymes critical for various physiological processes.

A significant body of research has focused on isoquinoline carboxamide derivatives as ligands for the Peripheral Benzodiazepine Receptor (PBR), now also known as the translocator protein (TSPO). One of the most extensively studied compounds in this class is PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. nih.govresearchgate.netfrontiersin.orgnih.govnih.gov PK11195 is recognized as a specific and high-affinity antagonist for PBR. nih.gov

The binding affinity of PK11195 for PBR has been quantified in various in vitro studies. In rat kidney mitochondrial membranes, competitive binding assays using [3H]PK11195 revealed a high affinity. researchgate.net Specifically, the R-enantiomer of PK11195 has been shown to have an approximately 2-fold greater affinity for PBR binding sites compared to the S-enantiomer. nih.gov In vitro autoradiographic studies with [3H]PK11195 have determined Kd values of 20.4 ± 1.3 nM for high-grade human glioma, 14.3 ± 2.1 nM for low-grade glioma, and 3.9 ± 0.4 nM for the human cortex. nih.gov The binding affinity (Ki) of PK11195 for TSPO has been reported to be 3.60 ± 0.41 nM. frontiersin.org

It is noteworthy that while PK11195 is a potent PBR ligand, it has also been identified as a selective and potent inhibitor of the human constitutive androstane (B1237026) receptor (CAR). bohrium.com In cell-based transfection assays, PK11195 was found to inhibit the constitutive activity of human CAR by over 80% at a concentration of 10 µM. bohrium.com

| Parameter | Value | Tissue/Model | Reference |

|---|---|---|---|

| Ki | 3.60 ± 0.41 nM | TSPO | frontiersin.org |

| Ki | 0.26 nM | Rat kidney mitochondrial membrane (for an analogue) | researchgate.net |

| Kd | 3.9 ± 0.4 nM | Human cortex | nih.gov |

| Kd | 14.3 ± 2.1 nM | Human low-grade glioma | nih.gov |

| Kd | 20.4 ± 1.3 nM | Human high-grade glioma | nih.gov |

Derivatives of isoquinoline have been investigated for their potential to act as antagonists of the Prostaglandin (B15479496) D2 Receptor (CRTH2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells. jst.go.jpnih.gov CRTH2 is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is implicated in allergic diseases. jst.go.jp

A series of isoquinoline derivatives were synthesized and evaluated for their CRTH2 antagonist activity. nih.gov One of the most potent compounds identified, TASP0376377, demonstrated a strong binding affinity with an IC50 value of 19 nM and excellent functional antagonist activity with an IC50 of 13 nM. nih.gov This compound also showed efficacy in a chemotaxis assay with an IC50 of 23 nM. nih.gov Furthermore, this derivative exhibited high selectivity for CRTH2 over the DP1 prostanoid receptor (IC50 >1 μM) and the enzymes COX-1 and COX-2 (IC50 >10 μM). nih.gov Another study described a novel series of isoquinoline CRTH2 antagonists where a methylene (B1212753) linker replaced a carbonyl linker, leading to compounds with modified biological profiles. jst.go.jp

| Assay | IC50 Value | Reference |

|---|---|---|

| Binding Affinity | 19 nM | nih.gov |

| Functional Antagonist Activity | 13 nM | nih.gov |

| Chemotaxis Assay | 23 nM | nih.gov |

The modulatory effects of a this compound derivative on muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors have been investigated. Specifically, the compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was found to potently affect calcium currents by modulating the function of these receptors at a concentration of 50 μM. mdpi.comdntb.gov.ua

Further immunohistochemical analysis revealed that incubation with DIQ led to a 47% reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus. mdpi.comdntb.gov.ua These findings suggest that this isoquinoline derivative can act as a physiologically active molecule to control processes regulated by these receptor systems. mdpi.comdntb.gov.ua

The interaction of isoquinoline derivatives with estrogen receptors (ER) has been explored, particularly with more complex fused-ring systems. Synthetic acetoxy-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines have been shown to exhibit strong binding affinities for the estrogen receptors of MCF-7 mammary tumor cell lines. nih.gov Another study focused on designing 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives with a pharmacophoric basic side chain, assuming that their cytotoxic activity on breast cancer cell lines might be mediated through estrogen receptors. nih.gov Docking experiments were performed to examine the orientation of the most potent compound in the active site of estrogen receptor α (ERα). nih.gov

Several studies have identified isoquinoline derivatives as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP) and a target for inflammatory diseases. wipo.intnih.govnih.gov Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.gov A structure-activity relationship (SAR) analysis of these compounds indicated that substitutions on the C-3 side chain phenyl ring influenced their inhibitory activity and selectivity for PDE4B. nih.gov

Furthermore, tetrahydroisoquinoline derivatives containing a 2-phenyl-5-furan moiety have been synthesized and shown to have good inhibitory activity against PDE4B. nih.gov Two series of isoquinoline derivatives developed by Sanofi-Synthelabo demonstrated potent PDE4 inhibition with IC50 values as low as 2.7 nM and 6 nM, and were highly selective over other PDE subtypes. bioworld.com

| Compound Series | IC50 Value | Reference |

|---|---|---|

| Isoquinoline Derivative (WO 0164647) | 2.7 nM | bioworld.com |

| Isoquinoline Derivative (WO 0164648) | 6 nM | bioworld.com |

Isoquinoline derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and thymidine (B127349) phosphorylase (TP).

Acetylcholinesterase Inhibition: Hybrid molecules combining oxazole (B20620) and isoquinoline structures have been evaluated as acetylcholinesterase inhibitors. These oxazole-isoquinoline hybrids displayed IC50 values in the range of 0.8 to 5.3 μM in models relevant to Alzheimer's disease. vulcanchem.com Another study showed that fused heterobenzoxazole compounds, including oxazolo[5,4-h]isoquinoline, exhibited potential for cholinesterase inhibition. researchgate.net

Thymidine Phosphorylase Inhibition: A series of twenty isoquinoline-based oxadiazole derivatives were synthesized and evaluated for their ability to inhibit thymidine phosphorylase. nih.govresearchgate.net All of the tested analogues showed outstanding inhibitory potential, with IC50 values ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM, which was more potent than the reference standard, 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM). nih.govresearchgate.net The structure-activity relationship study indicated that the inhibitory activity was significantly influenced by the different substitutions on the phenyl ring. nih.govresearchgate.net

| Enzyme | Derivative Class | IC50 Range | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Oxazole-isoquinoline hybrids | 0.8 - 5.3 μM | vulcanchem.com |

| Thymidine Phosphorylase (TP) | Isoquinoline-base-oxadiazole derivatives | 1.10 - 54.60 µM | nih.govresearchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and proliferation. nih.govmdpi.com The inhibition of VEGFR-2 is a key strategy in the development of modern anticancer agents. nih.govresearchgate.net The quinoline (B57606) and isoquinoline scaffolds are recognized as important pharmacophoric features in many VEGFR-2 inhibitors. nih.gov Several FDA-approved drugs that inhibit VEGFR-2, such as lenvatinib, tivozanib, and lucitanib, incorporate a quinoline moiety. nih.gov

Research into novel anticancer agents has focused on designing molecules that fit into the VEGFR-2 active site. These inhibitors typically feature an aromatic ring that occupies the hinge region, a spacer, a pharmacophore with hydrogen bond donors and acceptors to interact with the DFG motif, and a hydrophobic group for the allosteric pocket. nih.govmdpi.com Studies on various quinoline and isatin (B1672199) derivatives have demonstrated potent VEGFR-2 inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established drugs like sorafenib. nih.govresearchgate.net The binding mode often involves hydrogen bond interactions with key amino acid residues like Cys919, Glu885, and Asp1046 in the kinase domain. researchgate.net While the isoquinoline core is a feature of many biologically active compounds, specific studies detailing the direct VEGFR-2 inhibitory activity of this compound are not extensively documented in the provided sources. However, the broader class of isoquinoline derivatives continues to be a subject of investigation for this therapeutic target. researchgate.net

Table 1: VEGFR-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Type | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Isatin Derivatives | Isatin moiety | Strong VEGFR-2 inhibition (IC₅₀ = 69.11 nM for compound 13). | nih.gov |

| Quinoline Derivatives | Quinoline scaffold | Potent VEGFR-2 inhibition (IC₅₀ = 36 nM for derivative 10i). | researchgate.net |

| Piperazinylquinoxaline Derivatives | Quinoxaline core | Significant VEGFR-2 inhibition (IC₅₀ = 0.19 µM for compound 11). | nih.gov |

| 1H-Indole Derivative | 1H-Indole moiety | Potent VEGFR-2 inhibition (IC₅₀ = 25 nM for compound 7). | mdpi.com |

Tubulin Polymerization Modulation

The cellular microtubule network, composed of tubulin polymers, is a crucial target in cancer therapy due to its essential role in cell division, structure, and transport. nih.govresearchgate.net Compounds that interfere with tubulin dynamics, either by inhibiting its polymerization or by stabilizing microtubules, can induce mitotic arrest and subsequent cell death. researchgate.net Isoquinoline derivatives represent an important class of compounds that have been shown to modulate tubulin polymerization. researchgate.net

Studies on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives revealed that they inhibit tubulin polymerization, with this action believed to be responsible for their cytostatic activity. nih.gov The most active compounds in this series, specifically those with hydroxy substitutions, were found to have IC₅₀ values for tubulin polymerization inhibition in the low micromolar range. nih.gov Mechanistic studies suggest that these active isoquinoline derivatives bind to the colchicine-binding site on tubulin, thereby preventing its assembly into microtubules. nih.govresearchgate.net Another notable example is noscapine, a phthalide (B148349) isoquinoline alkaloid, whose analogues have been investigated for their microtubule-regulating properties and ability to act as microtubule-destabilizing agents. acs.org These findings underscore the potential of the isoquinoline scaffold in developing novel anticancer agents that function by disrupting microtubule dynamics. researchgate.netacs.org

Table 2: Tubulin Polymerization Inhibition by Isoquinoline Derivatives

| Compound Series | Example Compound | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| 5,6-dihydroindolo[2,1-a]isoquinolines | (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c) | 3.1 ± 0.4 µM | Inhibition of tubulin polymerization; binds to colchicine (B1669291) site. | nih.gov |

| 5,6-dihydroindolo[2,1-a]isoquinolines | (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6b) | 11 ± 0.4 µM | Inhibition of tubulin polymerization; binds to colchicine site. | nih.gov |

| Noscapine Conjugates | Compound 5 (thiazole amine derivative) | 2.7 ± 1.2 µM (on MIAPaCa-2 cells) | Microtubule-destabilizing agent; accumulation of soluble tubulin. | acs.org |

Cellular Pathway Perturbations and Signal Transduction Studies

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

This compound and its derivatives have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms targeting key cellular pathways. A notable derivative, 1-(2-chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide (PK11195), which is a specific ligand for the translocator protein (TSPO), demonstrates dose-dependent inhibition of proliferation in neuroblastoma cell lines. nih.gov This compound induces apoptosis, potentially by modifying the function of the mitochondrial permeability pore (MPP). nih.gov

The induction of apoptosis is a cornerstone of anticancer activity. nih.gov Isoquinoline derivatives have been found to trigger this programmed cell death cascade. For instance, PK11195 has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-XL while upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl2 ratio is a critical event in initiating apoptosis. nih.gov In human cholangiocarcinoma cells, PK11195 was observed to reverse the protective effects of Bcl-2 by promoting the translocation of Bax to the mitochondrial membrane. nih.gov Similarly, novel tetrahydro- nih.govnih.govtriazolo[3,4-a]isoquinoline chalcones induce apoptosis in breast cancer cells, evidenced by an increased Bax/Bcl2 expression ratio and activation of caspase-3. nih.govmdpi.com Other studies show that palladium(II) complexes with isoquinoline derivatives can trigger mitochondria-mediated apoptosis by increasing reactive oxygen species (ROS) and activating the caspase cascade. chinesechemsoc.org

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is a primary mechanism by which anticancer agents halt the uncontrolled proliferation of tumor cells. nih.gov Derivatives of this compound have been shown to induce cell cycle arrest at different phases. The TSPO ligand PK11195, for example, causes G1/S or G1 phase arrest in neuroblastoma cell lines. nih.gov

Other isoquinoline-based compounds have demonstrated the ability to arrest cells in other phases of the cell cycle. Novel chalcone (B49325) derivatives of tetrahydro- nih.govnih.govtriazolo[3,4-a]isoquinoline were found to cause a significant accumulation of breast cancer cells in the G2/M phase, suggesting a mechanism that may involve the disruption of microtubule dynamics. nih.govmdpi.com A 1-styrenyl isoquinoline compound was also reported to arrest the cell cycle in the G2/M phase. researchgate.net Furthermore, a palladium(II) complex incorporating an isoquinoline derivative was shown to arrest the cell cycle of HepG2 cells in the S-phase by regulating cyclin and cyclin-dependent kinases. chinesechemsoc.org This body of evidence indicates that the isoquinoline scaffold can be modified to create compounds that target various checkpoints in the cell cycle. researchgate.net

Table 3: Cell Cycle Arrest Induced by Isoquinoline Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| PK11195 | Neuroblastoma Cell Lines | G1/S or G1 | nih.gov |

| Tetrahydro- nih.govnih.govtriazolo[3,4-a]isoquinoline chalcones | Breast Cancer Cells (Luc-4T1) | G2/M | nih.govmdpi.com |

| Pd(II) Complex with Isoquinoline Derivative (C1) | HepG2 (Liver Cancer) | S-Phase | chinesechemsoc.org |

| 1-Styrenyl Isoquinoline | Not Specified | G2/M | researchgate.netresearchgate.net |

Impact on Multidrug Resistance (MDR) Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.gov Isoquinoline derivatives have emerged as promising agents to reverse P-gp-mediated MDR. nih.gov The tetrahydroisoquinoline moiety, in particular, is a key structural feature in several potent third-generation P-gp inhibitors. nih.gov

Research on 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives, which resemble the core structure of lamellarin alkaloids, has shown them to be potent inhibitors of P-gp, with some analogues exhibiting IC₅₀ values below 0.5 µM. nih.govpreprints.org These compounds were found to reverse resistance to doxorubicin (B1662922) in tumor cells even at non-cytotoxic concentrations. preprints.org The TSPO ligand PK11195 has also been reported to broadly block drug efflux, contributing to the chemosensitization of leukemia cells. nih.govnih.gov In post-relapse neuroblastoma cell lines, PK11195 significantly decreased the mRNA expression of chemotherapy resistance efflux pumps such as ABCA3, ABCB1, and ABCC1. nih.gov These findings highlight the potential of isoquinoline-based compounds to act as chemosensitizers by inhibiting the function of MDR-related efflux pumps. nih.govnih.gov

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Isoquinoline derivatives have been investigated for their capacity to inhibit these processes. researchgate.netresearchgate.net The inhibition of cell migration is a key therapeutic goal, and certain isoquinoline compounds have shown promise in this area. google.com For example, a 1-styrenyl isoquinoline derivative was found to inhibit both cell migration and invasion by regulating the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. researchgate.netresearchgate.net

Furthermore, ligands of the translocator protein (TSPO), which include derivatives of this compound, have been implicated in the regulation of cell migration and invasion. explorationpub.com Overexpression of TSPO in glioma cells is associated with enhanced migration and invasion, suggesting that targeting TSPO could be a viable strategy to impede tumor spread. explorationpub.com Studies have shown that TSPO can promote tumor invasion by regulating the activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix. explorationpub.com

Ex Vivo and In Vivo Preclinical Pharmacodynamic Assessments (Non-Clinical)

Preclinical pharmacodynamic studies have been conducted to elucidate the biological effects of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), a derivative of this compound. These investigations have focused on its influence on smooth muscle function, cellular calcium dynamics, and neuromodulatory activities in isolated tissue preparations.

Ex vivo studies on isolated circular smooth muscle preparations from rat stomachs were performed to characterize the effects of DIQ on muscle contractility. nih.gov The compound was observed to induce contractions in a concentration-dependent manner within a range of 1 µM to 100 µM. nih.gov The contractile response generally reached significance at concentrations between 25 µM and 100 µM, with the amplitude of contraction exceeding 50% in this range. nih.gov

The maximal effect of DIQ was recorded at a concentration of 50 µM. nih.gov At this concentration, the force of the induced contractions was approximately 31.6% of the contractile force elicited by a 1 µM concentration of acetylcholine (ACh) on the same tissue preparations. nih.govresearchgate.net This indicates that while DIQ possesses intrinsic contractile activity, it is less potent than the classic cholinergic agonist acetylcholine. The observed contractile activity is attributed to the presence of conjugated double bonds in the dihydroisoquinoline structure. researchgate.net

| Compound | Concentration Range | Observed Effect on Smooth Muscle | Maximal Effect Concentration | Maximal Effect (% of 1 µM ACh) | Reference |

|---|---|---|---|---|---|

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | 1 µM - 100 µM | Concentration-dependent contraction | 50 µM | 31.6% | nih.govresearchgate.net |

The mechanism underlying the smooth muscle activity of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) involves the modulation of calcium currents. Investigations suggest that DIQ reduces the strength of Ca2+-dependent contractions in smooth muscle preparations. nih.gov This effect is potentially mediated by an increase in cytosolic Ca2+ levels, possibly through the activation of voltage-gated L-type Ca2+ channels. nih.gov

Furthermore, DIQ has been shown to have a potent effect on calcium currents by modulating the function of key receptors involved in calcium signaling. At a concentration of 50 µM, DIQ was found to significantly affect the activity of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, both of which are coupled to intracellular calcium release and influx pathways. nih.gov

| Compound | Concentration | Mechanism of Action | Affected Receptors/Channels | Reference |

|---|---|---|---|---|

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Not specified | Reduces strength of Ca2+-dependent contractions, possibly via activation of L-type Ca2+ channels. | Voltage-gated L-type Ca2+ channels | nih.gov |

| 50 µM | Modulates calcium currents via receptor interaction. | Muscarinic acetylcholine receptors (mAChRs), 5-hydroxytryptamine (5-HT) receptors | nih.gov |

The neuromodulatory properties of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) have been demonstrated through its interaction with the serotonergic system in tissue preparations. Immunohistochemical analysis of smooth muscle tissues revealed that incubation with DIQ leads to a significant reduction in the expression of 5-HT2A and 5-HT2B receptors. nih.gov This downregulation was observed in both smooth muscle cells and neurons of the myenteric plexus, with a reported reduction of 47%. nih.gov

In functional assays, the co-administration of DIQ with 5-hydroxytryptamine (5-HT) to smooth muscle tissues resulted in a significant inhibition of neuronal activity. nih.gov These findings suggest that DIQ can act as a neuromodulator, influencing physiological processes by altering the responsiveness of neuronal and muscular cells to key neurotransmitters like serotonin. nih.gov

| Compound | Assay | Observed Effect | Magnitude of Effect | Reference |

|---|---|---|---|---|

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Immunohistochemistry | Reduction in 5-HT2A and 5-HT2B receptor expression in smooth muscle cells and myenteric plexus neurons. | 47% reduction | nih.gov |

| Co-administration with 5-HT in smooth muscle tissue | Significant inhibition of neuronal activity. | Not quantified | nih.gov |

While ex vivo and cellular studies have provided insight into the pharmacodynamic profile of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), comprehensive in vivo efficacy studies in preclinical disease models are not extensively documented in publicly available literature. The existing research has primarily focused on its effects in isolated tissues and cellular systems.

One study has investigated the effects of DIQ on active and passive memory tests in rats, suggesting a potential role in modulating cognitive processes. researchgate.net However, detailed data from this study are not widely accessible. The broader therapeutic potential of the isoquinoline scaffold has been demonstrated by other derivatives in various disease models, including inflammation and neurodegenerative diseases. nih.govnih.govthno.org Nevertheless, specific in vivo efficacy data for DIQ in established disease models remains an area for future investigation.

Conclusion

The compound 1-(2-Chlorophenyl)isoquinoline and its related structures represent a fascinating and promising area of chemical research. The strategic placement of the 2-chlorophenyl group on the isoquinoline (B145761) scaffold imparts unique chemical properties and opens up avenues for diverse pharmacological activities. The established synthetic methodologies, coupled with the potential for further functionalization, make this a versatile platform for the design and discovery of novel molecules. While preclinical investigations have hinted at its potential in areas such as oncology and infectious diseases, continued exploration of its interactions with biological targets and its structure-activity relationships will be crucial in fully elucidating the therapeutic promise of this intriguing chemical entity. The ongoing research into this compound underscores the enduring importance of the isoquinoline scaffold as a source of inspiration for innovation in medicinal chemistry and chemical biology.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the electronic structure and reactivity of 1-(2-Chlorophenyl)isoquinoline. These calculations can predict various molecular properties, such as charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for predicting how the molecule will interact with biological targets.

Recent studies on isoquinoline (B145761), a core component of the target compound, have utilized resonance-enhanced multiphoton ionization spectroscopy and electronic structure calculations to investigate its ground and excited states. nih.gov These studies have shown that the electronic properties, such as the transition dipole moment, are consistent with theoretical predictions for the π-π* excited state. nih.gov Such computational approaches can elucidate the impact of substituents, like the 2-chlorophenyl group, on the electronic properties and reactivity of the isoquinoline scaffold. Theoretical calculations have also been employed to understand the gas-phase formation of isoquinolines, revealing barrierless reaction pathways that are crucial for their synthesis under specific conditions. rsc.org Furthermore, first-principles methods have been used to compute the electronic structure of related metal-quinoline molecules, providing a basis for understanding the photoemission spectra of these compounds. aps.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used to understand the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. semanticscholar.orgresearchgate.net

For instance, docking studies on various isoquinoline derivatives have been conducted to rationalize their structure-activity relationships. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For example, in the case of quinoline-3-carboxamide (B1254982) derivatives, molecular docking was used to study their selectivity towards ATM kinase, highlighting the importance of the quinoline (B57606) nitrogen in binding to the hinge region of the kinase. mdpi.com Similarly, docking studies of quinoline-thiazole hybrids have suggested their ability to interact with the BCR-ABL1 tyrosine kinase enzyme, indicating their potential as antileukemic agents. researchgate.net The binding affinity values from these studies, often expressed in kcal/mol, provide a quantitative measure of the strength of the interaction. nih.gov

Table 1: Examples of Molecular Docking Studies on Related Compounds

| Compound Class | Target Protein | Key Findings |

| Quinoline-3-carboxamides | ATM Kinase | Quinoline nitrogen binds to the hinge region, conferring selectivity. mdpi.com |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | Derivatives show potential interaction, suggesting antileukemic activity. researchgate.net |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | Binding affinities range from -5.3 to -6.1 Kcal/mol. nih.gov |

| Benzo[de] ijsdr.orgmdpi.comjapsonline.comtriazolo[5,1-a]isoquinoline scaffold | COX-2 | Docking was used to predict plausible binding modes. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. libretexts.orgwikipedia.org QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their biological activities. libretexts.orgnih.gov

QSAR studies have been successfully applied to various isoquinoline and quinoline derivatives to predict their biological activities and guide the design of more potent compounds. japsonline.comnih.govnih.gov For example, a QSAR study on 3,4-dihydro-1-isoquinolinamines and thienopyridines as nitric oxide synthase inhibitors revealed that the inhibitory potency was influenced by hydrophobic properties and molar refractivity. nih.gov In another study, QSAR models for quinoline derivatives as antifungal agents showed that lipophilicity played a significant role in their activity. neliti.com These models are typically validated using statistical methods to ensure their predictive power. japsonline.com

Table 2: Key Parameters in QSAR Models

| Parameter | Description |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as lipophilicity (logP), molar refractivity, and electronic properties. nih.govneliti.com |

| Biological Activity | A quantitative measure of the potency of a compound, often expressed as IC50 or pIC50. |

| Regression Analysis | Statistical method used to establish a correlation between the descriptors and the biological activity. nih.govneliti.com |

| Model Validation | Statistical assessment of the model's predictive ability, often using metrics like the coefficient of determination (R²). japsonline.commdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org In the context of this compound, MD simulations can provide detailed insights into its conformational flexibility and the energetics of its binding to a biological target. nih.gov

MD simulations can complement molecular docking studies by providing a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of the predicted binding poses and the calculation of binding free energies. mdpi.com For example, MD simulations have been used to establish the stability of interactions between quinoline-3-carboxamide derivatives and various kinases. mdpi.com These simulations can also be used to study the conformational changes that occur upon ligand binding and to explore the energy landscape of the molecule. nih.gov In the study of pyrazoline-based derivatives as dual EGFR and HER-2 inhibitors, molecular dynamics simulations were employed to understand the stability of the ligand-protein complexes. nih.gov

In Silico Prediction Methodologies for Biological Activities (e.g., PASS analysis)

In silico prediction methodologies, such as the Prediction of Activity Spectra for Substances (PASS) analysis, are used to predict the biological activity spectrum of a compound based on its structural formula. ijsdr.orgmdpi.comway2drug.com The PASS tool compares the structure of a query molecule with a large database of known biologically active substances to predict a wide range of pharmacological effects and mechanisms of action. ijsdr.orgclinmedkaz.org

PASS analysis has been utilized to predict the biological activities of various isoquinoline precursors and other novel compounds. mdpi.commdpi.com For instance, it was used to predict the smooth muscle relaxant activity of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. mdpi.com The predictions are presented as a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi). ijsdr.org This approach allows for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. clinmedkaz.orgmdpi.com

Emerging Research Directions and Future Perspectives in 1 2 Chlorophenyl Isoquinoline Research

Development of Novel Synthetic Strategies for Isoquinoline (B145761) Analogues

The creation of diverse libraries of 1-(2-chlorophenyl)isoquinoline analogues hinges on the development of robust and versatile synthetic methods. Classical approaches such as the Bischler–Napieralski and Pictet–Spengler reactions remain fundamental for building the core isoquinoline structure. nih.gov However, modern synthetic chemistry has introduced more efficient and atom-economical alternatives.

A significant advancement is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a robust synthesis for a derivative, this compound-3-carboxylic acid, utilizes a Suzuki cross-coupling between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate. nih.gov This method is highly adaptable for creating a variety of analogues by simply changing the boronic acid component. nih.govnih.gov Furthermore, transition-metal-catalyzed C–H activation and annulation methods are becoming powerful tools for constructing substituted isoquinolines, offering pathways that are both efficient and tolerant of various functional groups. nih.gov Rhodium(III)-catalyzed C–H alkynylation represents another sophisticated strategy to introduce structural diversity into 1-aryl isoquinolines, creating axially chiral molecules with high enantioselectivity. rsc.org These modern techniques are pivotal for generating novel analogues for biological screening.

Exploration of Unconventional Biological Targets for this compound Derivatives

While isoquinoline alkaloids have a long history of interacting with a range of biological targets, current research is aimed at uncovering less conventional mechanisms of action for this compound derivatives. nih.gov Beyond general cytotoxic effects, studies on related 1-phenylisoquinoline (B189431) structures have identified more specific and potentially unconventional molecular targets.

One such area is the inhibition of protein polymerization and kinase activity. A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been identified as potent tubulin polymerization inhibitors, a mechanism crucial for anticancer activity. nih.gov Other studies have focused on p21-activated kinase 4 (PAK4), an emerging anti-cancer drug target; novel 1-phenanthryl-tetrahydroisoquinoline analogues were specifically designed and synthesized as small-molecule PAK4 inhibitors. nih.gov Research into fused pyrrolo[2,1-a]isoquinolines has also highlighted their role as topoisomerase inhibitors and DNA intercalating agents. nih.govnih.gov Additionally, some (S)-1-phenyl-3,4-dihydroisoquinoline derivatives have been developed as multi-target inhibitors, acting on both monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases. mdpi.com This exploration of specific and sometimes multiple targets represents a shift towards designing more precise therapeutic agents.

The table below summarizes the biological targets identified for various isoquinoline derivatives.

Table 1: Investigated Biological Targets for Isoquinoline Derivatives| Derivative Class | Biological Target | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinolines | Tubulin Polymerization | Cancer | nih.gov |

| 1-Phenanthryl-tetrahydroisoquinolines | p21-activated kinase 4 (PAK4) | Cancer | nih.gov |

| (S)-1-Phenyl-3,4-dihydroisoquinolines | Monoamine Oxidase (MAO), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | mdpi.com |

| Pyrrolo[2,1-a]isoquinolines | Topoisomerase, DNA Intercalation | Cancer | nih.govnih.gov |

| 3-Arylisoquinolinones | Microtubules | Cancer | acs.org |

Advanced Chemical Probe Development and Imaging Applications

The structural backbone of this compound is well-suited for the development of chemical probes, which are essential tools for studying biological systems. escholarship.org A chemical probe requires high potency, selectivity, and a known mechanism of action to be effective. escholarship.org The isoquinoline scaffold, known for its fluorescent properties, is being actively explored for creating such probes for bio-imaging. nih.gov

Researchers have successfully developed novel isoquinoline-based fluorescent agents for various imaging applications. For example, phenaleno isoquinolinium-based agents have been created for the sensitive detection and mapping of sentinel lymph nodes. nih.gov The development of tunable quinoline (B57606) and isoquinoline scaffolds allows for late-stage functionalization, enabling the optimization of photophysical properties for specific applications like live-cell imaging and pH sensing. nih.gov Diversity-oriented synthesis has yielded highly fluorescent fused isoquinolines that show remarkable selectivity for specific subcellular organelles, providing high-contrast images. acs.org These advancements suggest that this compound derivatives could be modified to serve as specialized probes for visualizing cellular processes or for use in diagnostic assays, such as indicator displacement assays. nih.gov

Combinatorial Chemistry Approaches for Scaffold Exploration

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of structurally related compounds for high-throughput screening. acs.org The synthetic strategies developed for the this compound core are often designed to be amenable to a combinatorial approach.

Synthetic routes that utilize modular components, such as the Suzuki cross-coupling, are ideal for combinatorial library generation. nih.govnih.gov By using a variety of substituted boronic acids with a common isoquinoline core, a diverse library of 1-aryl-isoquinoline analogues can be synthesized efficiently. nih.gov This approach allows for a systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR). Both solid-phase and solution-phase synthesis techniques can be employed, each with its own advantages for library creation and purification. nih.gov Virtual combinatorial libraries can also be designed and screened computationally before any wet lab synthesis is undertaken, saving significant time and resources. mdpi.com

Integration with Chemoinformatics and Artificial Intelligence in Compound Design

The integration of computational tools is revolutionizing drug discovery, and the design of novel this compound derivatives is no exception. Chemoinformatics and artificial intelligence (AI) are accelerating the process of identifying and optimizing lead compounds. nih.gov

Design Virtual Libraries: Generate vast libraries of virtual compounds for in silico screening against biological targets. acs.org

Predict Properties: Use machine learning models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with better drug-like characteristics. nih.gov

Optimize Hits: Guide the structural modification of initial hits to improve potency and selectivity, thereby accelerating the lead optimization cycle. acs.org

By combining generative AI algorithms with medicinal chemistry expertise, researchers can more efficiently explore uncharted chemical space and design innovative molecules based on the this compound framework. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(2-Chlorophenyl)isoquinoline and its derivatives?

The Bischler–Napieralski reaction is a foundational method for synthesizing this compound derivatives. This cyclodehydration reaction typically involves heating 2-chlorobenzamide derivatives with phosphoryl chloride (POCl₃) or other acid catalysts under reflux conditions. For example, Milusheva et al. (2023) demonstrated the synthesis of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline using this method, with careful control of reaction time (6–8 hours) and temperature (80–100°C) to optimize intermediate formation . Key steps include purification via recrystallization (e.g., using ethanol or ether) and structural validation through spectroscopic methods.

Q. How is the molecular structure of this compound experimentally validated?

X-ray diffraction (XRD) is the gold standard for structural validation. For instance, bond lengths such as N1–C11 (1.376 Å) and C13–C18 (1.419 Å) in dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline derivatives confirm the planarity of the isoquinoline core and substituent orientation . Complementary techniques include:

Q. What are the primary research applications of this compound in academia?

This compound is primarily studied for:

- Biological activity : As a scaffold for antimicrobial or anticancer agents due to its structural similarity to bioactive isoquinoline alkaloids .

- Material science : Investigating its photophysical properties for optoelectronic applications.

- Catalysis : Serving as a ligand in transition metal complexes .

Advanced Research Questions

Q. How can researchers optimize low yields in Bischler–Napieralski syntheses of this compound?

Yield optimization requires addressing:

- Reaction conditions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts, as shown in the synthesis of sulfanyl-ethanone derivatives .

- Catalyst selection : Substituting POCl₃ with milder acids (e.g., polyphosphoric acid) to reduce side reactions.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in polar/non-polar solvent mixtures .

Q. What computational strategies are effective for modeling this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can predict:

- Electrophilic substitution sites : Molecular electrostatic potential (MEP) maps identify reactive positions on the isoquinoline ring.

- Tautomer stability : Comparing energy profiles of keto-enol or amine-imine tautomers .

- Docking studies : To simulate interactions with biological targets (e.g., enzyme active sites) .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

Contradictions often arise from:

- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational exchange.

- Crystal packing in XRD : Compare experimental bond lengths/angles with computational models (e.g., Mercury software) .

- Impurity interference : Employ high-resolution mass spectrometry (HRMS) to detect trace byproducts .

Q. What are the environmental interactions of this compound on indoor surfaces?

Surface chemistry studies suggest that chlorinated isoquinolines may adsorb onto indoor materials (e.g., paints, polymers), influencing air quality. Advanced microspectroscopic techniques (e.g., ToF-SIMS) can map adsorption/desorption kinetics and oxidative degradation pathways under UV light .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Key SAR considerations include:

- Substituent position : 2-Chlorophenyl groups enhance lipophilicity and membrane permeability.

- Ring saturation : Dihydroisoquinoline derivatives (e.g., 3,4-dihydro forms) may improve metabolic stability .

- Bioisosteric replacement : Substituting chlorine with fluorine to modulate toxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.